(2R,3R)-2-ethyl-3-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a double bond and two chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid typically involves several steps, starting from simpler organic molecules. One common method is the asymmetric synthesis, which ensures the formation of the desired enantiomer. This can be achieved through catalytic hydrogenation or enzymatic resolution. The reaction conditions often include the use of chiral catalysts or enzymes, specific temperatures, and solvents to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form a saturated acid.
Substitution: The hydrogen atoms on the carbon adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The presence of chiral centers allows it to interact selectively with other chiral molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2R,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2S,3R)-2-ethyl-3-methylpent-4-enoic acid
Uniqueness
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, interaction with biological molecules, and overall functionality in various applications.
Properties
CAS No. |
155683-32-2 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(3)7(5-2)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
WQZNJGLYSIRLEF-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)C=C)C(=O)O |
Canonical SMILES |
CCC(C(C)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.